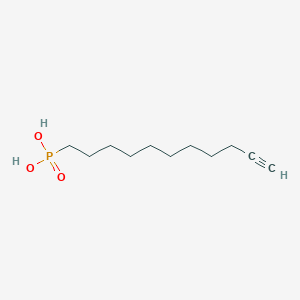![molecular formula C10H7F2NOS B12068541 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)
3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a thienyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a thienyl-substituted pyridine precursor. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and difluoromethylation steps. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is largely dependent on its interaction with biological targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)-2-pyridinol
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Comparison: 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is unique due to the presence of both a difluoromethyl group and a thienyl group attached to the pyridine ring. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to other similar compounds .
Properties
Molecular Formula |
C10H7F2NOS |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
3-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14) |
InChI Key |
JLZFCMYNOOYCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)
![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12068479.png)


![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)



![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)




